2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 442.5 g/mol. This compound is categorized under the class of pyrido-thiadiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound is often utilized in research settings due to its unique structural characteristics and potential pharmacological properties.
The synthesis of 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent systems) and reagents used are crucial for reproducing this synthesis in a laboratory setting.
The molecular structure of 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide can be represented using various notations:
InChI=1S/C21H19FN4O4S/c1-30-18-9-7-16(8-10-18)24-20(27)13-25-14-26(17-5-2-4-15(22)12-17)21-19(31(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27)
COC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
This structure indicates multiple functional groups that contribute to its chemical reactivity and biological profile.
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound to enhance its efficacy or to create derivatives with improved properties.
The mechanism of action for 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide is not fully elucidated but may involve:
Data from biological assays would provide insights into its pharmacodynamics and potential therapeutic uses.
The physical and chemical properties of 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide include:
While specific values for boiling point and melting point are not readily available in the sources reviewed, these properties are critical for determining suitable conditions for storage and handling.
This compound has various scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: